molecular formula C16H26OSi B15163111 Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane CAS No. 148853-44-5

Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane

Cat. No.: B15163111
CAS No.: 148853-44-5
M. Wt: 262.46 g/mol
InChI Key: FDFVKRFPHMWEHA-UHFFFAOYSA-N
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Description

Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane: is an organosilicon compound with the molecular formula C₁₆H₂₆OSi . It is a clear liquid that ranges in color from colorless to light orange or yellow. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane can be synthesized through the reaction of 1-phenylhept-1-EN-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure the exclusion of moisture and other contaminants. The product is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the protection of hydroxyl groups during multi-step synthesis .

Biology and Medicine: In biological research, this compound is used in the modification of biomolecules to study their interactions and functions. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups .

Industry: Industrially, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its reactivity makes it valuable in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane involves the formation of stable silicon-carbon bonds. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its reactivity is primarily due to the presence of the trimethylsilyl group, which can stabilize transition states and intermediates during chemical reactions .

Comparison with Similar Compounds

Uniqueness: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane is unique due to its specific structure, which includes a phenyl group and a heptenyl chain. This structure imparts distinct reactivity and properties compared to other silanes, making it valuable in specialized applications .

Properties

CAS No.

148853-44-5

Molecular Formula

C16H26OSi

Molecular Weight

262.46 g/mol

IUPAC Name

trimethyl(1-phenylhept-1-enoxy)silane

InChI

InChI=1S/C16H26OSi/c1-5-6-7-11-14-16(17-18(2,3)4)15-12-9-8-10-13-15/h8-10,12-14H,5-7,11H2,1-4H3

InChI Key

FDFVKRFPHMWEHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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